![molecular formula C20H21N5O3S2 B10988768 1,3-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10988768.png)

1,3-dimethyl-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

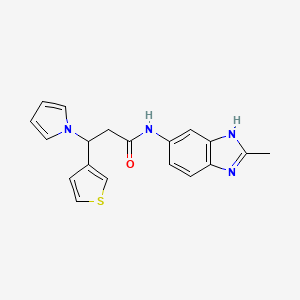

This compound belongs to the imidazole family, specifically a 1,3-diazole derivative. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures . Our compound features an additional benzothiazole moiety, which contributes to its unique properties.

Vorbereitungsmethoden

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the following steps:

Condensation Reaction: Start with 6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. React it with thionyl chloride to form the corresponding acid chloride.

Benzothiazole Formation: Combine the acid chloride with 2-aminobenzothiazole to yield the benzothiazole-substituted intermediate.

Methylation: Introduce the methyl group at the 1,3-position using methylsulfonyl chloride.

Imidazole Ring Formation: Cyclize the intermediate by reacting it with ammonia or an amine to form the imidazole ring.

Industrial Production:: The industrial-scale synthesis typically involves efficient and scalable methods to achieve high yields.

Analyse Chemischer Reaktionen

Reactions::

Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom in the benzothiazole ring to a sulfoxide or sulfone.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions.

Halogenation: Halogenation at various positions is possible.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols.

Halogenation: Halogens (e.g., chlorine, bromine).

Major Products:: The major products depend on the specific reaction conditions and substituents present.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung findet Anwendung in:

Medizin: Potenzial als Antitumor-, Entzündungshemmendes oder antimikrobielles Mittel.

Chemie: Als vielseitiger Baustein für die Medikamentenentwicklung.

Industrie: Bei der Synthese anderer komplexer Moleküle.

5. Wirkmechanismus

Die Verbindung interagiert wahrscheinlich mit bestimmten molekularen Zielstrukturen oder Signalwegen und beeinflusst so zelluläre Prozesse. Weitere Forschung ist erforderlich, um den genauen Wirkmechanismus zu entschlüsseln.

Wirkmechanismus

The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel |

C20H21N5O3S2 |

|---|---|

Molekulargewicht |

443.5 g/mol |

IUPAC-Name |

1,3-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |

InChI |

InChI=1S/C20H21N5O3S2/c1-10(2)15-9-13(17-11(3)24-25(4)18(17)21-15)19(26)23-20-22-14-7-6-12(30(5,27)28)8-16(14)29-20/h6-10H,1-5H3,(H,22,23,26) |

InChI-Schlüssel |

SLRMSEKHLBKUKF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10988695.png)

![Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10988708.png)

![2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-[2-(1-isopropyl-1H-indol-3-YL)ethyl]acetamide](/img/structure/B10988713.png)

![2-(4-nitro-1H-indol-1-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10988726.png)

![N-[2-(4-hydroxyphenyl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10988741.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10988751.png)

![1-(4-Methoxybenzyl)-3-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}urea](/img/structure/B10988757.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10988761.png)

![methyl 2-{[3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10988770.png)

![methyl {1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B10988775.png)

![3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid](/img/structure/B10988779.png)